Di-tert-butil nitroxide

Descripción general

Descripción

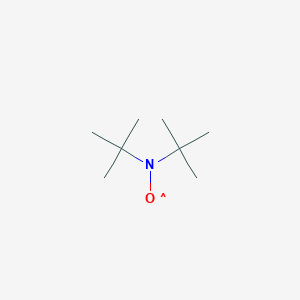

Di-tert-butyl nitroxide is an organic compound with the chemical formula C8H18NO. It is a stable free radical and is characterized by its strong oxidizing properties. This compound is a colorless liquid with a strong, pungent odor and is primarily used in organic synthesis and as a spin label in electron paramagnetic resonance (EPR) spectroscopy .

Aplicaciones Científicas De Investigación

Di-tert-butyl nitroxide has a wide range of applications in scientific research:

Mecanismo De Acción

Target of Action

Di-tert-butyl nitroxide (DTBN) is a versatile organic compound that interacts with various targets depending on its application . In organic synthesis, it acts as a strong oxidizing agent, targeting unsaturated compounds and functional groups like thiols, imines, and hydrazones . In the field of polymer science, DTBN serves as an initiator in controlled radical polymerization reactions .

Mode of Action

DTBN’s mode of action is largely dependent on its role as an oxidizing agent or initiator. As an oxidizing agent, it can convert unsaturated compounds into corresponding carbonyl compounds and transform functional groups into oxidized products . In controlled radical polymerization reactions, DTBN acts as an initiator, establishing a thermal, reversible termination mechanism between the growing propagating radical and the nitroxide .

Biochemical Pathways

DTBN’s interaction with biochemical pathways is primarily seen in its role as a spin label in Electron Paramagnetic Resonance (EPR) spectroscopy . It partitions the aqueous and hydrocarbon phases, allowing the study of interactions with various compounds and biological structures . For instance, it has been used to study the interaction of terpenes with the stratum corneum, the uppermost skin layer .

Pharmacokinetics

Its partitioning behavior in aqueous and hydrocarbon phases suggests potential bioavailability

Result of Action

The result of DTBN’s action is context-dependent. In organic synthesis, it facilitates the oxidation of unsaturated compounds and functional groups . In controlled radical polymerization, it enables the design of well-defined, functional, and complex vinyl polymers . As a spin label in EPR spectroscopy, it provides insights into molecular interactions and dynamics .

Action Environment

The action of DTBN can be influenced by environmental factors. For instance, its effectiveness as a spin label in EPR spectroscopy can be affected by temperature, which influences its partitioning behavior and rotational correlation time . Moreover, its role as an initiator in polymerization reactions can be influenced by temperature, which affects the equilibrium between dormant and active species .

Análisis Bioquímico

Biochemical Properties

Di-tert-butyl nitroxide can be used as an additive for the synthesis of N-sulfenylimines by oxidative coupling of amines and disulfides or thiols using a copper-based metal-organic framework (MOF) as a catalyst . It also acts as an initiator in controlled radical polymerization reactions .

Cellular Effects

The cellular effects of Di-tert-butyl nitroxide are primarily observed in its interaction with lipid microdomains and thermal phenomena in murine stratum corneum . It has been used in localization of these lipid microdomains .

Molecular Mechanism

Di-tert-butyl nitroxide exerts its effects at the molecular level through a reversible termination mechanism between the growing propagating (macro-)radical and the nitroxide, acting as a control agent . This mechanism enables the design of well-defined, functional, and complex vinyl polymers .

Temporal Effects in Laboratory Settings

The effects of Di-tert-butyl nitroxide over time in laboratory settings have been studied using electron paramagnetic resonance (EPR) spectroscopy . The EPR spectra indicated that the terpenes increase both the partition coefficient and the rotational correlation time of the spin labels in the stratum corneum membranes .

Metabolic Pathways

It is known to react with many types of radicals, including alkyl and peroxyl radicals .

Transport and Distribution

It is known to partition the aqueous and hydrocarbon phases .

Subcellular Localization

Di-tert-butyl nitroxide has been used in the localization of lipid microdomains in the stratum corneum, the uppermost skin layer

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Di-tert-butyl nitroxide can be synthesized through the reaction of tert-butyl nitrite with tert-butylamine in the presence of a base. The reaction typically occurs at low temperatures to ensure high yields . Another method involves the oxidation of di-tert-butylhydroxylamine using an oxidizing agent such as hydrogen peroxide or peracetic acid .

Industrial Production Methods: Industrial production of di-tert-butyl nitroxide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Types of Reactions:

Reduction: It can be reduced back to di-tert-butylhydroxylamine under appropriate conditions.

Substitution: Di-tert-butyl nitroxide can undergo substitution reactions, particularly with electrophiles, to form various substituted nitroxides.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, peracetic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Common solvents include dichloromethane, acetonitrile, and ethanol.

Major Products Formed:

Oxidation Products: Aldehydes, ketones, sulfoxides.

Reduction Products: Di-tert-butylhydroxylamine.

Substitution Products: Various substituted nitroxides.

Comparación Con Compuestos Similares

2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): Another stable nitroxide radical used in similar applications.

4-Hydroxy-TEMPO: A hydroxylated derivative of TEMPO with enhanced solubility in water.

3-Carboxy-PROXYL: A carboxylated nitroxide used in biological studies.

Uniqueness: Di-tert-butyl nitroxide is unique due to its high stability and strong oxidizing properties. Its bulky tert-butyl groups provide steric protection, making it less prone to decomposition compared to other nitroxides . This stability makes it particularly useful in applications requiring long-term stability and consistent performance .

Propiedades

InChI |

InChI=1S/C8H18NO/c1-7(2,3)9(10)8(4,5)6/h1-6H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKJMHSMEPSUICM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N(C(C)(C)C)[O] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60873272 | |

| Record name | Di-tert-butyl nitroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2406-25-9 | |

| Record name | Di-tert-butyl nitroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2406-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di-t-butyl nitroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002406259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitroxide, bis(1,1-dimethylethyl) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Di-tert-butyl nitroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di(tert-butyl)aminyl oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.545 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: DTBN has the molecular formula (C₄H₉)₂NO and a molecular weight of 143.23 g/mol.

A: DTBN is commonly studied using electron paramagnetic resonance (EPR) spectroscopy. This technique is sensitive to the unpaired electron present in the nitroxide moiety, allowing researchers to analyze its rotational motion, interactions with the environment, and complex formation. [, , , , , , , , , , , , ]

A: Research shows that DTBN can coordinate with metal cations such as Li+, Cs+, and Cu2+. This interaction can be studied using EPR spectroscopy, revealing structural information about the formed complexes and their dynamics. [, , ]

A: Yes, DTBN is a valuable probe molecule for investigating the properties of zeolites. Its EPR spectra provide insights into the surface electric fields within zeolites and their impact on molecular reorientation. []

A: DTBN exhibits weak complexation with cyclodextrins, forming inclusion complexes. The stability of these complexes depends on factors like cyclodextrin size, pH, and the presence of other guests. [, ]

A: Yes, DTBN is employed in controlled radical polymerization, particularly for synthesizing polymers with narrow polydispersity. Its ability to reversibly deactivate growing polymer chains allows for controlled molecular weight and architecture. [, , , , , ]

A: DTBN decomposes in aqueous solutions, producing 2-methyl-2-nitrosopropane and tert-butanol. This process is acid-catalyzed and influenced by factors like the presence of surfactants or metal ions. []

A: While DTBN itself doesn't generate singlet oxygen, its decomposition product, 2-methyl-2-nitrosopropane, can react with peroxynitrite to generate singlet oxygen. This has implications in understanding oxidative stress in biological systems. []

A: Computational methods, particularly density functional theory (DFT), are extensively used to study DTBN. These methods help predict its electronic structure, hyperfine coupling constants, interactions with solvents, and properties of DTBN-containing complexes. [, , , ]

A: While specific data on DTBN's environmental impact is limited in the provided research, responsible waste management and exploring alternatives are essential aspects to consider when working with this and similar compounds. []

ANone: Further research on DTBN could focus on:

- Exploring its applications as a spin probe in novel materials like metal-organic frameworks. []

- Developing new polymerization strategies using DTBN for synthesizing complex polymer architectures. []

- Investigating the interplay between DTBN structure and its interactions with various host molecules for developing tailored sensors or drug delivery systems. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(Acetoxymethyl)nitrosamino]-1-(3-pyridyl)-1-butanone](/img/structure/B145947.png)